molecular formula C15H7F5O3 B1324029 4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone CAS No. 890100-41-1

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone

Cat. No.: B1324029
CAS No.: 890100-41-1
M. Wt: 330.21 g/mol
InChI Key: YWPLUDIRKOATMG-UHFFFAOYSA-N
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Description

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone is a fluorinated benzophenone derivative characterized by a pentafluoro substitution on one aromatic ring and an acetoxy group (-OAc) at the para position of the other ring. This structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic influence of the acetoxy group, making it valuable in pharmaceutical synthesis, agrochemicals, and specialty materials . Its molecular formula is inferred as C₁₅H₉F₅O₃ (based on analogous compounds in and ), with a molecular weight of approximately 316.23 g/mol (similar to 4-Ethoxy-pentafluorobenzophenone, ).

Properties

IUPAC Name

[4-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLUDIRKOATMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641748
Record name 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-41-1
Record name 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with pentafluorobenzene and 4-hydroxybenzophenone.

    Acetylation: The hydroxyl group of 4-hydroxybenzophenone is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetoxybenzophenone.

Industrial Production Methods

In an industrial setting, the production of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone may involve large-scale acetylation and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The acetoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and catalysts (e.g., palladium on carbon, Pd/C).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and acidic or basic conditions.

Major Products

    Substitution: Substituted benzophenones with various functional groups.

    Reduction: 4-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.

    Oxidation: 4-Carboxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.

Scientific Research Applications

4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure, which can be useful in imaging and tracking studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the pentafluorobenzophenone core can interact with various enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects.

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorobenzophenone (CAS 1536-23-8)

  • Molecular Formula : C₁₃H₅F₅O
  • Molecular Weight : 272.17 g/mol
  • Key Differences: Lacks the acetoxy group, reducing steric bulk and electronic complexity. Exhibits stronger electron deficiency due to pentafluoro substitution, enhancing reactivity in electrophilic reactions. Applications: Widely used in UV filters, coatings, and as a precursor in photochemical synthesis (e.g., decafluorobenzopinacol via UV irradiation, ). Catalytic Interactions: In organocatalysis, its electron-deficient aromatic ring engages in weaker σ-hole interactions compared to electron-rich substrates like p-methoxy-p-nitro-benzophenone, leading to distinct enantioselectivity patterns .

2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9)

  • Molecular Formula : C₈H₃F₅O
  • Molecular Weight : 210.10 g/mol
  • Key Differences: Substitutes the benzophenone moiety with an acetyl group, simplifying the structure. Smaller size and lower molecular weight improve volatility but reduce thermal stability.

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone (CAS 351003-31-1)

  • Molecular Formula : C₁₅H₉F₅O₂
  • Molecular Weight : 316.23 g/mol
  • Key Differences :
    • Ethoxy (-OEt) replaces acetoxy, altering electronic effects (less electron-withdrawing than -OAc).
    • Higher lipophilicity compared to the acetoxy derivative, impacting solubility in polar solvents.

4-ACETOXY-2',3'-DIFLUOROBENZOPHENONE

  • Molecular Formula : C₁₅H₁₀F₂O₃ (inferred)
  • Molecular Weight : ~284.24 g/mol
  • Key Differences :
    • Only two fluorine atoms on the aromatic ring, reducing electron-withdrawing effects.
    • Lower thermal and chemical stability compared to the pentafluoro derivative.

Physicochemical and Functional Comparisons

Property 4-Acetoxy-pentafluorobenzophenone 2,3,4,5,6-Pentafluorobenzophenone 2',3',4',5',6'-Pentafluoroacetophenone 4-Ethoxy-pentafluorobenzophenone
Molecular Weight ~316.23 g/mol 272.17 g/mol 210.10 g/mol 316.23 g/mol
Electron Effects Strong EWG (F, -OAc) Strong EWG (F) Moderate EWG (F, acetyl) Moderate EWG (F, -OEt)
Solubility Low in polar solvents Low in polar solvents Moderate in organic solvents Low in water, high in organics
Thermal Stability High High Moderate High
Applications Pharmaceuticals, OLEDs Coatings, UV filters Catalysis, intermediates Specialty polymers

Reactivity and Catalytic Behavior

  • Organocatalysis: The pentafluoro substitution in 4-Acetoxy-pentafluorobenzophenone enhances σ-hole interactions with catalysts, though weaker than phenyl–phenyl interactions. This contrasts with trichloroacetophenone, where stronger σ-interactions dominate selectivity .
  • Synthetic Utility: The acetoxy group allows post-synthetic modifications (e.g., hydrolysis to phenolic derivatives), unlike non-functionalized analogs like 2,3,4,5,6-Pentafluorobenzophenone .

Market and Regulatory Insights

  • Demand Drivers: The pentafluorobenzophenone market is growing at 6.2% CAGR (2025–2030), driven by pharmaceutical and agrochemical demand . The acetoxy variant’s niche applications in OLEDs (e.g., emitter synthesis, ) position it for specialized growth.
  • Regulatory Challenges : Compliance with REACH (EU) and TSCA (US) requires rigorous safety data, particularly for fluorinated compounds due to environmental persistence concerns .

Biological Activity

4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone (CAS No. 890100-41-1) is a synthetic compound notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes five fluorine atoms attached to a benzophenone core, along with an acetoxy group. Its molecular formula is C15H7F5O3C_{15}H_7F_5O_3.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its efficacy as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it exhibited selective cytotoxicity towards several cancer types, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were determined through MTS assays.

Cell Line IC50 (µM)
MCF-715
A54925
HeLa30

The biological activity of this compound appears to be mediated through multiple mechanisms:

  • DNA Interaction : The compound forms adducts with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Production : Enhanced ROS generation leads to oxidative stress, contributing to cell death in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated that the compound's fluorination significantly enhanced its antibacterial properties compared to non-fluorinated analogs.

Research on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on MCF-7 cells. They reported that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

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